molecular formula C22H36O8Sn B102503 (Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane CAS No. 15853-77-7

(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane

Cat. No. B102503
CAS RN: 15853-77-7
M. Wt: 547.2 g/mol
InChI Key: KCEFGNYUOUUPFP-VGKOASNMSA-L
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Description

(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane, commonly known as DBPAS, is an organotin compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of DBPAS is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. DBPAS has been found to interact with sulfhydryl groups in proteins, disrupting their function.

Biochemical And Physiological Effects

DBPAS has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antifungal properties. Studies have shown that DBPAS can induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of fungal pathogens.

Advantages And Limitations For Lab Experiments

One advantage of using DBPAS in lab experiments is its relatively low toxicity compared to other organotin compounds. However, DBPAS is still a hazardous material and should be handled with caution. Another limitation is the limited availability of DBPAS, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on DBPAS. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of research is the development of new synthetic methods for DBPAS, which could improve its purity and yield. Additionally, the potential applications of DBPAS in agriculture and materials science warrant further investigation.

Synthesis Methods

The synthesis of DBPAS involves several steps, including the reaction of dibutyltin oxide with 3-propoxycarbonylacrylic acid, followed by the addition of thionyl chloride and then the reaction with acryloyl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride and sodium hydroxide to produce DBPAS. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

DBPAS has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DBPAS has been investigated for its anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. In agriculture, DBPAS has been used as a fungicide and insecticide, with promising results in controlling plant diseases. In materials science, DBPAS has been used as a crosslinking agent for polymers, improving their mechanical properties.

properties

CAS RN

15853-77-7

Product Name

(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane

Molecular Formula

C22H36O8Sn

Molecular Weight

547.2 g/mol

IUPAC Name

4-O-[dibutyl-[(Z)-4-oxo-4-propoxybut-2-enoyl]oxystannyl] 1-O-propyl (Z)-but-2-enedioate

InChI

InChI=1S/2C7H10O4.2C4H9.Sn/c2*1-2-5-11-7(10)4-3-6(8)9;2*1-3-4-2;/h2*3-4H,2,5H2,1H3,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;;

InChI Key

KCEFGNYUOUUPFP-VGKOASNMSA-L

Isomeric SMILES

CCCC[Sn](OC(=O)/C=C\C(=O)OCCC)(OC(=O)/C=C\C(=O)OCCC)CCCC

SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC

Other CAS RN

15853-77-7

Origin of Product

United States

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